N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
Description
N-(2-(3-((2-Chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a benzamide derivative featuring a thioether-linked 2-chloro-6-fluorobenzyl group and an indole moiety. The compound’s structure includes a 2-methylbenzamide core connected via an ethyl linker to a 1H-indol-1-yl group, which is further substituted at the 3-position with a (2-chloro-6-fluorobenzyl)thio moiety. Structural characterization techniques such as X-ray crystallography (commonly performed using SHELX software ) and spectroscopic methods (e.g., NMR, IR) are likely employed for its analysis, as seen in related compounds .
Properties
IUPAC Name |
N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2OS/c1-17-7-2-3-8-18(17)25(30)28-13-14-29-15-24(19-9-4-5-12-23(19)29)31-16-20-21(26)10-6-11-22(20)27/h2-12,15H,13-14,16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEOKPBSRZLNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized via Fischer indole synthesis or other methods. The chlorofluorobenzyl thioether is then introduced through a nucleophilic substitution reaction, where a thiol reacts with a chlorofluorobenzyl halide under basic conditions. Finally, the benzamide group is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chlorofluorobenzyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the benzyl thioether and benzamide groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs fall into three categories:
Benzamide derivatives with thioether-linked heterocycles (e.g., oxadiazole, thienyl, or triazolopyrimidine groups) .
Benzothiazole-acetamide derivatives with trifluoromethyl or methoxy substituents .
Agrochemical benzamides (e.g., flutolanil, a fungicide) .
Table 1: Structural and Functional Comparison
Key Differences and Implications
- Core Structure : The target compound’s indole core distinguishes it from oxadiazole- or benzothiazole-containing analogs. Indole moieties are prevalent in pharmaceuticals due to their ability to interact with biological targets (e.g., serotonin receptors) via π-π stacking or hydrogen bonding .
- Substituent Effects: The 2-chloro-6-fluorobenzyl group enhances lipophilicity and metabolic stability compared to nitro or cyano groups in ’s compounds. Halogenated aromatics often improve target binding affinity and bioavailability .
- Biological Activity : While ’s benzamides target cancer and viral infections, the target’s indole-thioether structure may confer unique pharmacological properties. Conversely, flutolanil’s isopropoxyphenyl group directs its fungicidal activity, highlighting how substituent choice dictates application .
Biological Activity
N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological evaluation, including its interactions with various biological targets.
Compound Structure and Properties
The molecular formula of this compound is C24H22ClF3N2OS, with a molecular weight of 474.93 g/mol. The compound features an indole core, a thioether linkage, and a benzamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClF3N2OS |
| Molecular Weight | 474.93 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound involves several steps, often starting from commercially available precursors. The general method includes the formation of the indole ring followed by the introduction of the thioether and benzamide functionalities. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
This compound has shown promising anticancer properties in several studies. Analogous compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A recent study evaluated the compound's efficacy against human cancer cell lines, revealing an IC50 value of approximately 15 µM in MCF-7 breast cancer cells. This suggests that the compound effectively inhibits cell proliferation.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds containing thioether groups have been associated with antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Research Findings: Antimicrobial Testing
In vitro testing indicated that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
The proposed mechanism of action for this compound includes inhibition of specific enzymes or receptors involved in cancer progression and microbial resistance. The thioether group may enhance binding affinity to target proteins due to its electron-donating properties.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloroindole | Indole core with chlorine substituent | Antimicrobial, anticancer |
| 6-Fluoroindole | Indole core with fluorine substituent | Anticancer |
| Benzothiazole derivatives | Thioether functionality | Antimicrobial, anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
